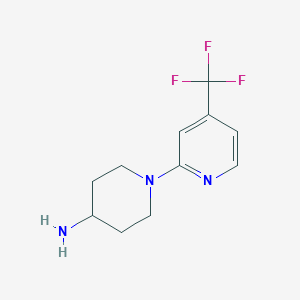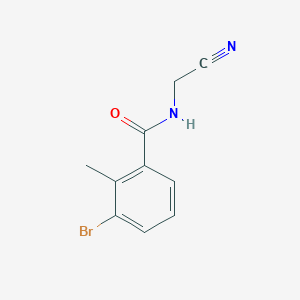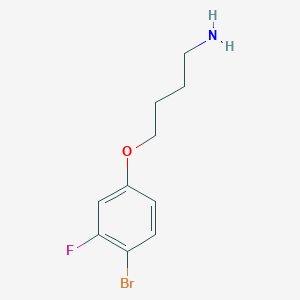
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine
Overview
Description
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine is a chemical compound with the molecular formula C11H14F3N3 . This compound holds immense potential in scientific research across numerous fields.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives, such as 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine, involves various catalysts and the compounds synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine consists of a piperidine ring attached to a pyridine ring via an amine group . The pyridine ring carries a trifluoromethyl group, which contributes to the unique properties of this compound .
Scientific Research Applications
Anticancer Activities : A study synthesized novel Mannich bases starting from a compound structurally related to "1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine". These compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, indicating their potential as anticancer agents (Demirci & Demirbas, 2019).
Synthesis Methodologies : Research on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was conducted. This study could inform methods for synthesizing related compounds like "1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine" (Smaliy et al., 2011).
Optical Properties in Materials Science : Another study explored the structure-dependent and environment-responsive optical properties of compounds with electron-donating amino groups, such as piperidine. These insights are relevant for the development of materials and sensors using similar compounds (Palion-Gazda et al., 2019).
Antitumor Activity : The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are structurally related to "1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine", were investigated for their potential antitumor activity. This research contributes to understanding the medicinal applications of such compounds (Maftei et al., 2016).
Intramolecular Interactions : A study focused on the intramolecular interactions in compounds like 2,6-dimethyl-4-(piperidine-1-yl)pyridine. Understanding these interactions is crucial for the design of functional molecules in chemistry and pharmaceuticals (Körte et al., 2015).
Drug Metabolism : Although focusing on Flumatinib, a tyrosine kinase inhibitor, this study identified the main metabolic pathways of related compounds, which is relevant for understanding the metabolism of "1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine" in clinical settings (Gong et al., 2010).
Crystal Structure Analysis : Research on the crystal structure of related compounds provides insights into the physical and chemical properties of "1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine", which is important for its application in various scientific fields (Ribet et al., 2005).
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-4-16-10(7-8)17-5-2-9(15)3-6-17/h1,4,7,9H,2-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWINGKPRVHSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)



amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)